Prenalterol hydrochloride

説明

Prenalterol Hydrochloride is a cardiac stimulant that acts as a selective beta-1 adrenergic receptor agonist. It is primarily used in the treatment of acute cardiac failure, post-myocardial infarction low-output syndrome, shock, and orthostatic hypotension in Shy-Drager syndrome .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Prenalterol Hydrochloride involves several steps:

Condensation of Monobenzone: Monobenzone is condensed with the epoxide derived from alpha-D-glucofuranose to afford a glycosylated derivative.

Hydrolytic Removal: The acetonide protecting groups are removed hydrolytically.

Cleavage of Sugar: The sugar is cleaved with periodate to give an aldehyde.

Reduction and Conversion: The aldehyde is reduced to glycol using sodium borohydride, and the terminal alcohol is converted to mesylate.

Displacement and Hydrogenolysis: The leaving group is displaced with isopropylamine, followed by hydrogenolytic removal of the O-benzyl ether to yield Prenalterol.

Industrial Production Methods: Industrial production methods for this compound typically follow the same synthetic route but on a larger scale, ensuring purity and consistency through rigorous quality control measures .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups.

Reduction: Reduction reactions can occur at the aldehyde stage during synthesis.

Substitution: Nucleophilic substitution reactions are involved in the displacement of the mesylate group with isopropylamine.

Common Reagents and Conditions:

Sodium Borohydride: Used for the reduction of aldehydes to glycols.

Periodate: Employed for the cleavage of sugars.

Isopropylamine: Utilized in nucleophilic substitution reactions.

Major Products Formed:

Glycosylated Derivative: Formed during the initial condensation step.

Aldehyde: Produced after the cleavage of the sugar.

Prenalterol: The final product after displacement and hydrogenolysis.

科学的研究の応用

Prenalterol Hydrochloride has several scientific research applications:

Cardiology: Used to study the effects of beta-1 adrenergic receptor agonists on cardiac function.

Pharmacology: Investigated for its inotropic effects and potential therapeutic uses in heart failure and cardiomyopathy.

Medicinal Chemistry: Studied for its chiral properties and the influence of chirality on drug efficacy.

Biochemistry: Used to explore adrenergic receptor mechanisms and signal transduction pathways.

作用機序

プレナルテロール塩酸塩は、β1アドレナリン受容体を選択的に刺激することによって効果を発揮します。これは、心拍数に大きな影響を与えることなく、心筋収縮力を強化し、一回拍出量を増やすことで、心拍出量を増大させます。 分子標的は、心筋細胞のβ1アドレナリン受容体であり、アデニル酸シクラーゼを活性化して、環状アデノシン一リン酸(cAMP)レベルを上昇させ、その結果、細胞へのカルシウム流入を促進します .

類似の化合物:

プロプラノロール: 非選択的βアドレナリン受容体拮抗薬。

クサモテロール: 部分的β1アドレナリン受容体作動薬。

ピンドロール: 内在性交感神経作動性活性を有する非選択的βアドレナリン受容体拮抗薬.

比較:

選択性: プレナルテロール塩酸塩は、β1アドレナリン受容体に選択的に作用するという点でユニークです。一方、プロプラノロールとピンドロールは非選択的です。

治療的用途: プレナルテロール塩酸塩は、主に急性心臓疾患に使用されます。一方、プロプラノロールは、高血圧や不整脈など、より幅広い心血管疾患に使用されます。

作用機序: 部分作動薬であるクサモテロールとは異なり、プレナルテロール塩酸塩は完全作動薬であり、より顕著な強心作用を示します.

類似化合物との比較

Propranolol: A non-selective beta-adrenergic receptor antagonist.

Xamoterol: A partial beta-1 adrenergic receptor agonist.

Pindolol: A non-selective beta-adrenergic receptor antagonist with intrinsic sympathomimetic activity.

Comparison:

Selectivity: Prenalterol Hydrochloride is unique in its selective action on beta-1 adrenergic receptors, whereas Propranolol and Pindolol are non-selective.

Therapeutic Use: this compound is primarily used for acute cardiac conditions, while Propranolol is used for a broader range of cardiovascular issues, including hypertension and arrhythmias.

生物活性

Introduction

Prenalterol hydrochloride, marketed under the brand name Hyprenan, is a sympathomimetic agent and cardiac stimulant primarily utilized in the management of heart failure. It functions as a selective β1-adrenergic receptor partial agonist, exhibiting significant biological activity that impacts cardiac function without markedly increasing heart rate. This article delves into the biological activity of prenalterol, supported by clinical studies, detailed mechanisms of action, and relevant data tables.

Prenalterol selectively binds to β1-adrenergic receptors, which are predominantly located in the heart. This selective action leads to:

- Inotropic Effects : It enhances myocardial contractility, improving the heart's pumping efficiency.

- Reduced Chronotropic Activity : Unlike many other adrenergic agonists, prenalterol has minimal effect on heart rate, which is beneficial for patients with heart conditions where increased heart rate could be detrimental.

- Vasodilatory Effects : Prenalterol can induce peripheral vasodilation, which helps reduce afterload on the heart.

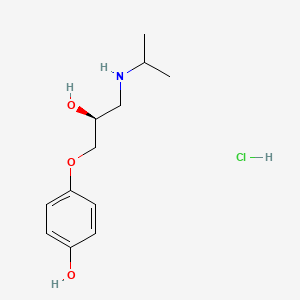

- Chemical Formula : C₁₂H₁₉NO₃

- Molar Mass : 225.288 g·mol⁻¹

- CAS Number : 58926-83-7

Dose-Response Studies

A pivotal study assessed the effects of sustained-release oral prenalterol over four weeks in patients with chronic heart failure. The study involved ten patients who received varying doses (20, 40, 100, and 200 mg daily). Key findings included:

- Improved Exercise Tolerance : Nine out of ten patients demonstrated a dose-related increase in exercise tolerance, particularly at doses up to 100 mg daily.

- Oxygen Uptake : There was a significant increase in estimated oxygen uptake during exercise.

- Cardiovascular Stability : Patients experienced a reduction in maximum heart rate and systolic blood pressure without adverse side effects .

Hemodynamic Effects

In another study involving healthy volunteers, intravenous administration of prenalterol revealed:

| Dosage (mg) | Increase in Cardiac Output (%) | Change in Heart Rate (beats/min) | Peripheral Resistance Change (%) |

|---|---|---|---|

| 0.5 | 24 | +2 | -18 |

| 1 | 29 | +7 | -20 |

These results indicate that prenalterol significantly enhances cardiac output primarily through increased stroke volume while maintaining stable heart rates .

Long-Term Therapy Outcomes

Long-term therapy with prenalterol has shown promising results in patients with chronic heart failure. A study indicated that:

- After one week of treatment, the average heart rate increased from 81 ± 7 to 90 ± 7 beats per minute.

- Patients reported sustained improvements in hemodynamic parameters over extended periods .

Case Study: Heart Failure Management

A patient with ischemic heart disease and New York Heart Association Class II heart failure was treated with prenalterol. Over a four-week period:

- The patient exhibited improved exercise capacity.

- Echocardiographic measurements showed stable left ventricular function without significant changes at rest.

- The patient reported no adverse effects related to the medication .

Summary of Biological Activity

This compound demonstrates significant biological activity characterized by its selective β1-adrenergic receptor agonism. Its ability to improve myocardial contractility while minimizing increases in heart rate makes it a valuable therapeutic agent for managing chronic heart failure. The following points summarize its key biological activities:

- Increased Myocardial Contractility : Enhances cardiac output without excessive increases in heart rate.

- Improved Exercise Tolerance : Beneficial for patients with chronic heart conditions.

- Minimal Side Effects : Well-tolerated in clinical settings with low incidence of arrhythmias or other cardiovascular complications.

特性

CAS番号 |

61260-05-7 |

|---|---|

分子式 |

C12H20ClNO3 |

分子量 |

261.74 g/mol |

IUPAC名 |

4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenol;hydrochloride |

InChI |

InChI=1S/C12H19NO3.ClH/c1-9(2)13-7-11(15)8-16-12-5-3-10(14)4-6-12;/h3-6,9,11,13-15H,7-8H2,1-2H3;1H/t11-;/m0./s1 |

InChIキー |

WDXYIFGETVGLBZ-MERQFXBCSA-N |

SMILES |

CC(C)NCC(COC1=CC=C(C=C1)O)O.Cl |

異性体SMILES |

CC(C)NC[C@@H](COC1=CC=C(C=C1)O)O.Cl |

正規SMILES |

CC(C)NCC(COC1=CC=C(C=C1)O)O.Cl |

Key on ui other cas no. |

61260-05-7 |

関連するCAS |

57526-81-5 (Parent) |

同義語 |

A Ba C 50,005 A-Ba-C-50,005 ABaC50,005 H-133-22 H-80-62 H13322 H8062 Hydrochloride, Prenalterol KWD-2033 KWD2033 Prenalterol Prenalterol Hydrochloride |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。